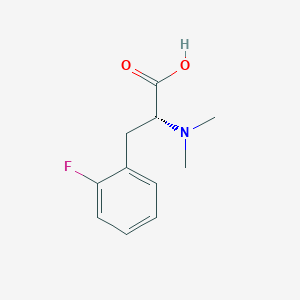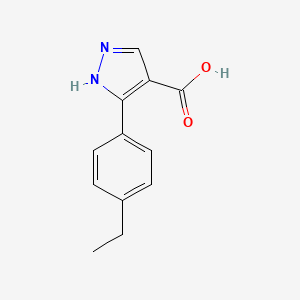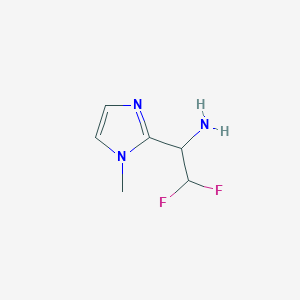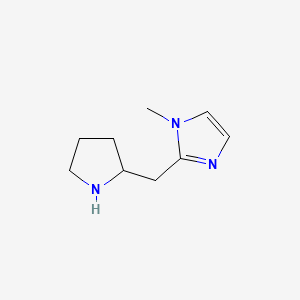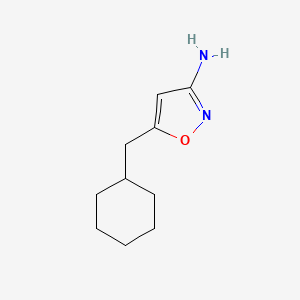
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide is an organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring The chloro substituent can be introduced via halogenation reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and green chemistry principles can make the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the biological activities of indole derivatives, including their interactions with enzymes and receptors.
Medicine: This compound has potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: It can be used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The chloro substituent and the N-methylpropanamide group can influence the compound’s binding affinity and specificity. These interactions can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-amino-3-(5-fluoro-1H-indol-3-yl)-N-methylpropanamide
- 2-amino-3-(4-methyl-1H-indol-3-yl)-N-methylpropanamide
- 2-amino-3-(5-methoxy-1H-indol-3-yl)-N-methylpropanamide
Uniqueness
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide is unique due to the presence of the chloro substituent at the 6-position of the indole ring. This substitution can significantly influence the compound’s chemical reactivity and biological activity compared to other indole derivatives with different substituents.
Eigenschaften
CAS-Nummer |
2792185-38-5 |
|---|---|
Molekularformel |
C12H14ClN3O |
Molekulargewicht |
251.71 g/mol |
IUPAC-Name |
2-amino-3-(6-chloro-1H-indol-3-yl)-N-methylpropanamide |
InChI |
InChI=1S/C12H14ClN3O/c1-15-12(17)10(14)4-7-6-16-11-5-8(13)2-3-9(7)11/h2-3,5-6,10,16H,4,14H2,1H3,(H,15,17) |
InChI-Schlüssel |
PWQYSULPARFCJC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(CC1=CNC2=C1C=CC(=C2)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


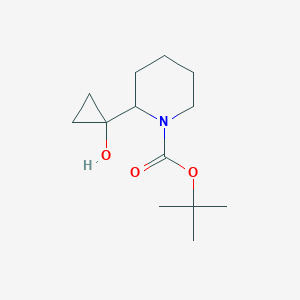
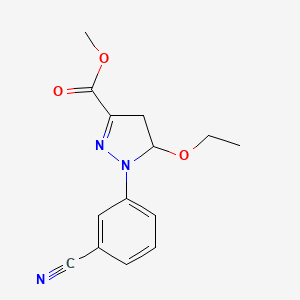

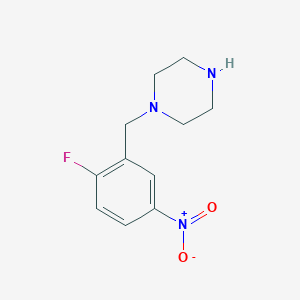
![1-[1-(3,5-Dichlorophenyl)cyclopropyl]ethan-1-ol](/img/structure/B13601880.png)

